![molecular formula C38H41N5O9 B022635 Talaporfin CAS No. 110230-98-3](/img/structure/B22635.png)
Talaporfin
説明
Talaporfin (also known as aspartyl chlorin, mono-L-aspartyl chlorin e6, NPe6, or LS11) is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at 664-667 nm, which is normally provided by a laser tuned to this wavelength . It has been investigated for the treatment of Port-Wine Stain and Benign Prostatic Hyperplasia .
Molecular Structure Analysis
Talaporfin has a molecular formula of C38H41N5O9, an average mass of 711.772 Da, and a monoisotopic mass of 711.290405 Da . The structure of Talaporfin includes 3 defined stereocentres .
Chemical Reactions Analysis
Talaporfin is used in photodynamic therapy (PDT), where it is activated by light to generate singlet oxygen, resulting in free radical-mediated cell death . It has been shown to induce potent cytotoxicity in esophageal squamous cell carcinoma (ESCC) cells, independent of their differentiation grade or resistance to 5-fluorouracil (5-FU) .
科学的研究の応用
Interstitial Photodynamic Therapy
Talaporfin is used in Interstitial Photodynamic Therapy (i-PDT) for treating malignant gliomas . In this therapy, Talaporfin is used as a photosensitizer to induce tumor tissue damage. The process involves administering Talaporfin sodium (TPS) in a mouse glioma model, followed by irradiation using a small-diameter plastic optical fiber . This therapy induces apoptosis in the area close to the light source, while vascular effects such as fibrin thrombus formation occur in the area slightly distant from the light source .
Treatment of Glioblastoma
Glioblastoma, one of the most intractable primary brain tumors, can be treated using Talaporfin . The treatment involves performing a maximum safe resection to remove as much of the tumor as possible without worsening the patient’s neurological symptoms .
Fluorescence Characteristics and Lifetime Imaging
Talaporfin exhibits unique fluorescence characteristics, which can be used for lifetime imaging in normal and cancer cells . The fluorescence intensity of Talaporfin reduces upon photoirradiation, and this reduction is faster in cancer cells than in normal cells . This property is used to distinguish between normal and cancer cells .
Photodynamic Therapy (PDT)
Talaporfin is used as a photosensitizer in Photodynamic Therapy (PDT) for the treatment of diseases like early lung cancer . In PDT, reactive oxygen species (ROSs) are generated by exposure of visible or near-infrared light to accumulated photosensitizers, resulting in the irreversible degradation of diseased cells .
Generation of Reactive Oxygen Species (ROS)
Talaporfin is used to generate reactive oxygen species (ROS) in cancer cells . The generation of ROS is mainly resulted from the conversion of molecular oxygen by reaction with the triplet state of the photosensitizer formed via photoexcitation .
Treatment of Early Lung Cancer
Talaporfin has been approved in Japan for the PDT treatment of cancers such as early lung cancer . The water-soluble sodium salt of pheophorbide a, i.e., sodium-pheophorbide a (Na-Ph-a), which is also a derivative of chlorophyll a, may also be regarded as the second-generation photosensitizer .
作用機序
Target of Action
Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .
Mode of Action
Talaporfin’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, Talaporfin is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .
Biochemical Pathways
The biochemical pathways affected by Talaporfin involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by Talaporfin can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .
Pharmacokinetics
The pharmacokinetics of Talaporfin are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of Talaporfin in the myocardium .
Result of Action
The result of Talaporfin’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .
Action Environment
The action environment of Talaporfin is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with Talaporfin . Furthermore, the efficacy of Talaporfin can be influenced by factors such as the type of cancer and its location .
Safety and Hazards
When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
特性
IUPAC Name |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18-,22-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXFRDYNDREBM-BRXYURPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318471 | |
Record name | Talaporfin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talaporfin | |
CAS RN |
110230-98-3 | |
Record name | Talaporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11812 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talaporfin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ROX5ELT2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。